

Check Availability & Pricing

# Technical Support Center: Mitigating Potential Hepatotoxicity of Gepants in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential hepatotoxicity of gepants in long-term studies.

## **Frequently Asked Questions (FAQs)**

Q1: What is the current understanding of the hepatotoxicity risk associated with long-term gepant use?

The first-generation gepant, telcagepant, was discontinued during clinical trials due to concerns about hepatotoxicity.[1][2][3][4][5] However, extensive long-term safety studies of the newer generation of calcitonin gene-related peptide (CGRP) receptor antagonists, including rimegepant, ubrogepant, atogepant, and zavegepant, have shown a favorable liver safety profile.[1][2][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19] In clinical trials, these second-generation gepants have not demonstrated a significant signal for drug-induced liver injury (DILI).[1][2][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19] While transient and mild-to-moderate elevations in serum aminotransferases have been observed in a small percentage of patients, the rates were comparable to placebo recipients, and no cases meeting Hy's Law criteria (a predictor of severe DILI) have been reported.[8][11][12][16][18]

Q2: What are the proposed mechanisms behind the hepatotoxicity of the first-generation gepant, telcagepant?



Mechanistic studies and quantitative systems toxicology modeling suggest that telcagepant's hepatotoxicity was likely multifactorial.[2][3] The proposed mechanisms include:

- Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain.[20]
- Bile Acid Accumulation: Disruption of bile acid homeostasis.[20]
- Oxidative Stress: Generation of reactive oxygen species (ROS).[2]
- Formation of Reactive Metabolites: Structural properties of telcagepant may have made it more prone to forming reactive metabolites.[3]

In contrast, in vitro and in silico modeling of the newer gepants (rimegepant, ubrogepant, **atogepant**, and zavegepant) predicted a significantly lower potential for these liabilities, which has been consistent with clinical trial data.[2][3][4][20]

Q3: What are the key considerations for designing long-term preclinical studies to assess gepant hepatotoxicity?

Due to the idiosyncratic nature of DILI, animal models may not always predict human hepatotoxicity.[21][22] However, comprehensive preclinical assessment is crucial. Key considerations include:

- Choice of Animal Model: While rodents are commonly used, interspecies differences in drug metabolism can be significant.[22][23] Using multiple species, including non-rodents, is advisable.
- Chronic Dosing: Long-term, repeated-dose administration is more relevant for therapeutics intended for chronic use.[22]
- Inclusion of Immune-Modulating Factors: Since idiosyncratic DILI often involves the immune system, incorporating models that mimic inflammation or immune activation can enhance predictivity.[24][25][26]

### **Troubleshooting Guides**



## Issue 1: Unexpected elevation of liver enzymes in an in vitro hepatotoxicity assay.

#### Possible Causes:

- Compound Concentration: The tested concentration of the gepant may be too high, leading to non-specific cytotoxicity.
- Cell Model Sensitivity: The chosen cell line (e.g., HepG2, HepaRG) may have varying sensitivity to the compound.[27]
- Metabolic Activation: The cell model may not adequately express the necessary drugmetabolizing enzymes to bioactivate the gepant to a potentially toxic metabolite.[27]
- Assay Endpoint Specificity: The chosen cytotoxicity assay (e.g., MTT, LDH) may be influenced by factors other than cell death.

#### Troubleshooting Steps:

- Perform a Dose-Response Curve: Determine the EC50 value to identify a more clinically relevant concentration range.
- Use Multiple Cell Models: Compare results across different hepatic cell lines, including primary human hepatocytes if possible, which are considered the gold standard.[21][25][28]
   3D cell culture models (spheroids) may also offer improved physiological relevance over 2D monolayers.[21][27]
- Assess Metabolic Competence: Characterize the expression and activity of key cytochrome P450 enzymes (e.g., CYP3A4) in your cell model, as this is a major pathway for gepant metabolism.[12][16][29]
- Employ Multiplexed Assays: Use a combination of assays to measure different aspects of cell health, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis markers.[30]



## Issue 2: Inconsistent results between in vitro assays and in vivo animal studies.

#### Possible Causes:

- Pharmacokinetic Differences: The concentration of the gepant reaching the liver in vivo may be different from the concentrations used in in vitro experiments.
- Species-Specific Metabolism: The metabolic profile of the gepant in the animal model may differ from that in human-derived in vitro models.[22]
- Role of Non-Parenchymal Cells:In vitro models using only hepatocytes may not capture the complex interactions with other liver cell types like Kupffer cells and stellate cells that can contribute to DILI.[21][22]
- Immune System Involvement: The animal's immune response to the drug, a key factor in idiosyncratic DILI, is absent in simple in vitro models.[24][31]

#### **Troubleshooting Steps:**

- Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the plasma and liver concentrations of the gepant in the animal model to the concentrations used in the in vitro assays.[2]
- Characterize Metabolites: Identify the major metabolites of the gepant in both the animal model and human liver microsomes to assess for species differences.
- Utilize Co-culture Systems: Employ in vitro models that include non-parenchymal cells to better mimic the liver microenvironment.[21]
- Consider Humanized Animal Models: For compounds with a high concern for hepatotoxicity, humanized liver mouse models can provide a more predictive assessment of human-specific metabolism and toxicity.

### **Data Presentation**

Table 1: Summary of Liver Safety Data from Long-Term Gepant Studies



| Gepant     | Study Duration | Key Findings                                                                                                                                                 | Reference           |
|------------|----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Rimegepant | Up to 52 weeks | No signal of hepatotoxicity or drug- induced liver injury identified. Most common adverse events were upper respiratory tract infection and nasopharyngitis. | [6][7][9][10][15]   |
| Ubrogepant | Up to 52 weeks | No signal for DILI or hepatic safety concerns. Asymptomatic elevations in ALT or AST were infrequent and resolved with continued treatment.                  | [8][11][14][16][20] |
| Atogepant  | Up to 1 year   | Rates of ALT elevations were not significantly different from placebo. No cases of clinically apparent liver injury reported.                                | [12][18][32]        |
| Zavegepant | Up to 1 year   | No signal of hepatotoxicity identified. Aminotransferase elevations were infrequent and not associated with concurrent bilirubin elevations.                 | [13][17][19][33]    |



## **Experimental Protocols**

## Protocol 1: In Vitro Hepatotoxicity Assessment using HepaRG Cells

- Cell Culture: Culture HepaRG cells in a suitable medium (e.g., William's E Medium supplemented with growth factors) and differentiate them for at least two weeks to induce a hepatocyte-like phenotype.[21]
- Compound Treatment: Plate the differentiated HepaRG cells and treat with a range of gepant concentrations (e.g., 0.1 to 100 μM) for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce hepatotoxicity (e.g., chlorpromazine).
- Cytotoxicity Assessment:
  - MTT Assay: Measure cell viability by assessing the metabolic conversion of MTT to formazan.
  - LDH Release Assay: Quantify cell membrane damage by measuring the release of lactate dehydrogenase into the culture medium.
- Mechanistic Endpoints:
  - Mitochondrial Toxicity: Assess changes in mitochondrial membrane potential using a fluorescent dye (e.g., JC-1).
  - Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a probe like dihydroethidium (DHE).[2]
  - Apoptosis: Detect caspase-3/7 activity to identify apoptotic cell death.
- Data Analysis: Calculate the percentage of cell viability or toxicity relative to the vehicle control and determine the concentration that causes 50% of the maximal effect (EC50).

## Protocol 2: In Vivo Assessment of Hepatotoxicity in a Rodent Model

Animal Model: Use a suitable rodent strain (e.g., C57BL/6 mice).



- Dosing Regimen: Administer the gepant orally at multiple dose levels (e.g., 10, 30, and 100 mg/kg/day) for a period of at least 28 days. Include a vehicle control group.
- · Clinical Monitoring:
  - Body Weight and Clinical Signs: Monitor animals daily for any signs of toxicity.
  - Serum Biochemistry: Collect blood at regular intervals (e.g., weekly) and at termination to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[34][35][36][37]
- Terminal Procedures:
  - o Organ Weights: At the end of the study, euthanize the animals and weigh the livers.
  - Histopathology: Collect liver tissue, fix in formalin, and embed in paraffin. Prepare sections and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
- Data Analysis: Compare the mean values of serum biochemistry parameters and organ weights between the treated and control groups using appropriate statistical methods.
   Correlate any biochemical changes with histopathological findings.

### **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Workflow for in vitro hepatotoxicity assessment.



Click to download full resolution via product page

Caption: Simplified signaling pathway in DILI.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanistic Investigations Support Liver Safety of Ubrogepant PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gepant Safety & Lack of Liver Toxicity: Highlights from AAN 2019 | MDedge [mdedge.com]
- 6. Long-Term Safety and Tolerability of Rimegepant for Patients With Migraine | Consultant360 [consultant360.com]
- 7. A multicenter, open-label long-term safety study of rimegepant for the acute treatment of migraine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Investigations Support Liver Safety of Ubrogepant PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-Term Safety Evaluation of Ubrogepant for the Acute Treatment of Migraine: Phase 3, Randomized, 52-Week Extension Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atogepant LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Zavegepant LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news.abbvie.com [news.abbvie.com]
- 15. Long-Term Rimegepant Use Safe for Migraine Prevention [medscape.com]
- 16. Ubrogepant LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 17. Long-term safety of zavegepant nasal spray for the acute treatment of migraine: A phase 2/3 open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term safety, efficacy and functional outcomes of atogepant for the preventive treatment of migraine PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Models of Drug Induced Liver Injury (DILI) Current Issues and Future Perspectives -PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Models for Studying Chronic Drug-Induced Liver Injury [mdpi.com]
- 23. Experimental models of hepatotoxicity related to acute liver failure PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro models for liver toxicity testing PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immune mechanisms of idiosyncratic drug-induced liver injury PMC [pmc.ncbi.nlm.nih.gov]
- 27. preprints.org [preprints.org]
- 28. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 29. Rimegepant LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 31. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. accessdata.fda.gov [accessdata.fda.gov]
- 34. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation PMC [pmc.ncbi.nlm.nih.gov]
- 35. scielo.br [scielo.br]
- 36. myadlm.org [myadlm.org]
- 37. fg.bmj.com [fg.bmj.com]
- To cite this document: BenchChem. [Technical Support Center: Mitigating Potential Hepatotoxicity of Gepants in Long-Term Studies]. BenchChem, [2025]. [Online PDF].





Available at: [https://www.benchchem.com/product/b605675#mitigating-potential-hepatotoxicity-of-gepants-in-long-term-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com